![molecular formula C10H10N2S2 B1348156 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol CAS No. 307342-23-0](/img/structure/B1348156.png)

2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

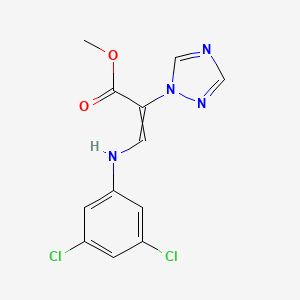

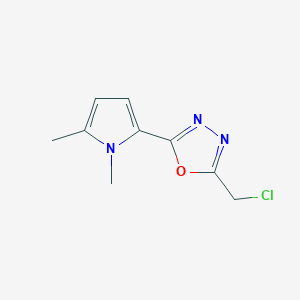

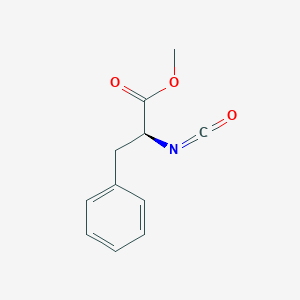

“2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol” is a chemical compound with the molecular weight of 223.341. It has a complex structure that includes a cyclopenta ring, a thieno ring, and a pyrimidine ring1.

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the search results. However, it’s likely that it involves a multicomponent reaction, as is common with similar compounds2. The exact synthesis process would depend on the starting materials and desired end products2.Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopenta ring, a thieno ring, and a pyrimidine ring1. The presence of sulfur atoms in the thieno and pyrimidine rings suggests that this compound may have interesting electronic properties3.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, given its structure, it’s likely that it can participate in a variety of reactions, particularly those involving the thieno and pyrimidine rings4.Physical And Chemical Properties Analysis

This compound has a molecular weight of 223.341. Other physical and chemical properties such as density, melting point, and boiling point are not specified in the search results1.Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol serves as a key intermediate in the synthesis of various enantiomeric derivatives with potential biological activities. A notable example includes the synthesis of two enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives, starting from related chemical precursors through nucleophilic substitution. The crystal structures of these derivatives have been determined, revealing their potential for further biological evaluation, specifically their antitumor activities against certain cancer cell lines, such as MCF-7, highlighting the significance of the core structure in medicinal chemistry applications (Gao et al., 2015).

Derivative Synthesis for Biological Applications

Derivatives of cyclopenta[4,5]pyrido[3,2':4,5]thieno[3,2-d]pyrimidines and related structures have been synthesized, focusing on amino, alkoxy, and alkylsulfanyl groups via nucleophilic substitution. These modifications pave the way for exploring the bioactive potential of these derivatives in various biological applications, including antimicrobial and anticancer activities (E. Paronikyan et al., 2014).

Antimicrobial and Anticonvulsant Activities

Research into spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives has demonstrated their potential for antimicrobial activity against clinical isolates of bacterial and fungal strains, with moderate activity noted against Gram-positive bacteria. Additionally, studies on amino derivatives of cyclopenta[4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have revealed pronounced anticonvulsant activity and low toxicity, indicating their promise for therapeutic use in epilepsy treatment (M. Candia et al., 2017; S. Sirakanyan et al., 2016).

Neurotropic Activity

Amino derivatives of cyclopenta[4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have also been synthesized and evaluated for their neurotropic activity. This research direction underscores the potential of these compounds in the development of treatments for neurological disorders, further exemplifying the diverse therapeutic applications stemming from the structural framework of 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol (E. Paronikyan et al., 2016).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results. However, as with all chemicals, it should be handled with care, following appropriate safety protocols1.

Orientations Futures

The future directions for research on this compound are not specified in the search results. Given its complex structure, it could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry.

Please note that this analysis is based on the information available in the search results and may not be comprehensive. For more detailed information, further research and consultation with experts in the field would be necessary.

Propriétés

IUPAC Name |

10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-12-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S2/c1-5-11-9(13)8-6-3-2-4-7(6)14-10(8)12-5/h2-4H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFZEUBQIDDVDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C3=C(S2)CCC3)C(=S)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364559 |

Source

|

| Record name | F0307-0322 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol | |

CAS RN |

307342-23-0 |

Source

|

| Record name | F0307-0322 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)

![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1348119.png)